molecular formula C18H19FN2O2 B283736 3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No. B283736
M. Wt: 314.4 g/mol
InChI Key: CIPVTEGHZRBICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMPB, and it has been synthesized using different methods over the years.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is not fully understood, but studies have shown that it targets specific proteins and enzymes in cancer cells. One of the main targets is the heat shock protein 90 (HSP90), which is essential for the survival of cancer cells. By inhibiting HSP90, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes such as protein kinase C (PKC), which is involved in various cellular processes. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide in lab experiments is its potent anti-cancer properties. It can be used to study the mechanism of action of HSP90 inhibitors and can also be used as a potential drug candidate for the treatment of cancer. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One of the main areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of interest is the study of the compound's mechanism of action, which can provide insights into its potential applications in various fields. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in preclinical and clinical trials. Finally, the development of new derivatives and analogs of 3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide can lead to the discovery of more potent and selective anti-cancer agents.

Synthesis Methods

The synthesis of 3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, and the product is obtained in good yield. Other methods involve the use of different starting materials and reagents, but the overall process is similar.

Scientific Research Applications

3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields. One of the main areas of interest is cancer research. Studies have shown that this compound has potent anti-cancer properties, and it can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.

properties

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C18H19FN2O2/c19-16-3-1-2-15(12-16)18(22)20-17-6-4-14(5-7-17)13-21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22)

InChI Key

CIPVTEGHZRBICN-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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